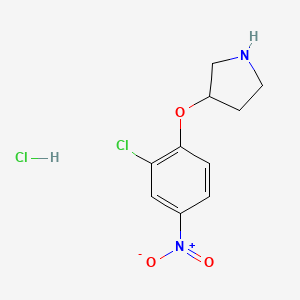
n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride
Vue d'ensemble
Description
N-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride (NMPB) is a synthetic organic compound known as a pyrrolidinium cation. It is a colorless, crystalline solid with a low melting point and is soluble in water, ethanol, and other polar organic solvents. NMPB is used in a variety of scientific experiments, including those related to drug discovery, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Thermodynamic and Physical Properties
n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride's properties have been evaluated in studies focusing on its thermodynamic and thermophysical aspects. Such research is crucial for understanding the compound's behavior in various environments and can contribute to applications in material science and chemical engineering. For instance, a study provided detailed information on the thermodynamic properties of related compounds in solid and liquid phases, vapor pressure, enthalpy of vaporization, and density (Das et al., 1993).
Analytical Techniques
The development of analytical methods for the detection and differentiation of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride and its derivatives has been a significant area of research. This includes advancements in gas chromatography-mass spectrometry (GC-MS) for identification and quantification, which are vital for forensic analysis and quality control in pharmaceutical applications. For example, Clark, Deruiter, and Noggle (1996) developed methods for differentiating this compound from its isomers using mass spectrometry (Clark, Deruiter, & Noggle, 1996).
Biological and Pharmacological Studies
While avoiding the discussion of drug use, dosage, and side effects, it is notable that various analogs of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride have been studied for their potential therapeutic applications. This includes research into their interaction with biological systems, which can inform the development of new pharmaceuticals or therapeutic techniques. Nichols et al. (1986) explored the psychoactive effects of related compounds, suggesting potential applications in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Propriétés
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)9-10-5-6-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJOOJWRKISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




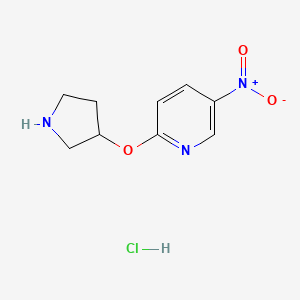

![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)
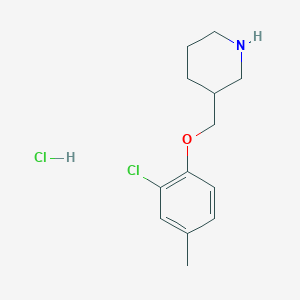
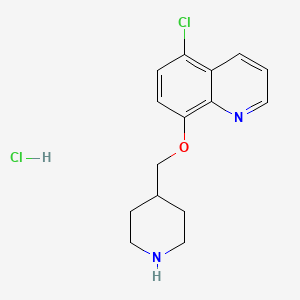
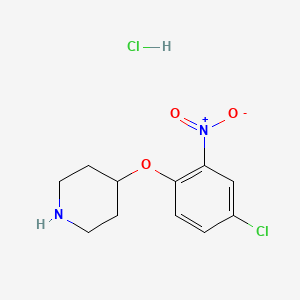

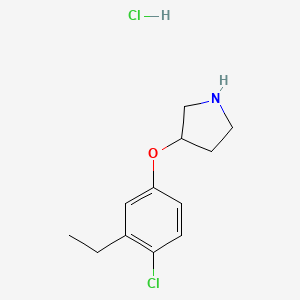
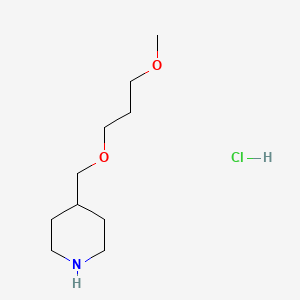
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)

![3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424644.png)
